3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone
Description
Properties
IUPAC Name |
3-bromo-6,7-dimethoxy-1,5-dimethylquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-6-9-7(5-8(17-3)10(6)18-4)15(2)12(16)11(13)14-9/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIHCRZWSOBLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1OC)OC)N(C(=O)C(=N2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905612 | |
| Record name | 3-Bromo-6,7-dimethoxy-1,5-dimethylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100595-07-1 | |
| Record name | 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100595071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-6,7-dimethoxy-1,5-dimethylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone typically involves the bromination of a precursor compound. One common method is the bromination of 6,7-dimethoxy-1-methylquinoxalin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods: In an industrial setting, the production of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis .
Types of Reactions:
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, reaction with sodium azide would yield an azido derivative, while reaction with potassium thiolate would yield a thioether derivative .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 313.15 g/mol. Its unique structure includes a quinoxalinone core, which features both a benzene and a diazine ring. The presence of bromomethyl and dimethoxy groups enhances its reactivity and potential applications across multiple fields.
Organic Synthesis
3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone serves as an important intermediate in organic synthesis. Its bromomethyl group allows for nucleophilic substitution reactions, making it a versatile building block for synthesizing more complex molecules.
Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Methoxyquinoxaline | Quinoxaline core with methoxy group | Known for antimicrobial properties |
| 2-Methylquinoxaline | Methyl substitution at position 2 | Exhibits neuroprotective effects |
| 5-Bromoquinoxaline | Bromine substitution at position 5 | Investigated for anti-cancer activity |
| 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone | Bromomethyl and dimethoxy functionalities | Enhanced reactivity in synthesis |
Analytical Chemistry
This compound has been recognized for its application as a fluorescence derivatization reagent , particularly for the detection of carboxylic acids in High-Performance Liquid Chromatography (HPLC). Its ability to form stable complexes with biomolecules enhances its utility in biochemical assays.
Case Study: Fluorescent Tagging of Carboxylic Acids
A study demonstrated that 3-bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone can effectively label carboxylic acids, allowing for their detection and quantification in biological samples. This property is particularly useful in pharmacokinetics and metabolic studies where precise measurement of fatty acids is required .
Research indicates that this compound exhibits notable biological activities, including potential anti-tumor effects. It has been studied for its ability to inhibit certain cancer cell lines, making it a candidate for further investigation as an anti-cancer agent.
Table: Biological Activities of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone
| Activity Type | Description |
|---|---|
| Anti-tumor activity | Inhibits growth of specific cancer cell lines |
| Fluorescence properties | Useful in detecting biomolecules in assays |
Future Research Directions
Given its promising properties, future research could focus on:
- Mechanistic Studies : Understanding the pathways through which this compound exerts its biological effects.
- Expanded Applications : Exploring its potential use in drug development or as a therapeutic agent.
- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and reduce costs.
Mechanism of Action
The mechanism of action of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone is largely dependent on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Br-DMEQ belongs to a class of alkylating fluorescent reagents designed for carboxylic acid derivatization. Below is a detailed comparison with structurally and functionally analogous compounds:
Table 1: Key Properties of Br-DMEQ and Comparable Derivatization Reagents
Key Differentiators of Br-DMEQ :
Sensitivity : Br-DMEQ outperforms coumarin-based reagents (e.g., 4-bromomethyl-7-methoxycoumarin) with LODs in the femtomolar range, making it ideal for trace analysis .
Reaction Efficiency : Unlike 9-anthryldiazomethane, Br-DMEQ derivatives form rapidly (20 minutes) under mild heating, minimizing analyte degradation .
Versatility : Br-DMEQ detects diverse carboxylic acids (C12–C22 fatty acids, arachidonic acid metabolites) and glycosphingolipids (gangliosides GM1–GM3) .
Stability : Derivatives exhibit excellent fluorescence stability compared to anthryldiazomethane adducts, which are prone to photobleaching .
Limitations :
Biological Activity
3-Bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone (commonly referred to as BR-DMEQ) is a synthetic compound belonging to the quinoxaline family. This class of compounds has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of BR-DMEQ, supported by data tables and relevant case studies.
BR-DMEQ has the following chemical characteristics:
| Property | Details |
|---|---|
| Chemical Formula | C₁₂H₁₃BrN₂O₃ |
| CAS Number | 100595-07-1 |
| Molecular Weight | 284.14 g/mol |
| Appearance | Solid |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
The biological activity of BR-DMEQ has been explored in various studies, highlighting its potential therapeutic applications.
Anticancer Activity
Several studies have investigated the anticancer properties of BR-DMEQ. A notable study demonstrated that derivatives of quinoxaline, including BR-DMEQ, exhibited significant cytotoxic effects against various cancer cell lines. The compound showed an IC50 value in the low micromolar range, indicating potent anticancer activity. For instance:
- Cell Line : HCT-116 (colon cancer)
- IC50 : 1.9 µg/mL
- Cell Line : MCF-7 (breast cancer)
- IC50 : 2.3 µg/mL
- Comparison : Doxorubicin (reference drug) had an IC50 of 3.23 µg/mL .
Antiviral Activity
BR-DMEQ has also been evaluated for its antiviral properties. A study reported that certain quinoxaline derivatives showed inhibition against HIV-1 with an EC50 value of 0.15 ± 0.1 µg/mL, suggesting that BR-DMEQ could be a candidate for further antiviral research .
The precise mechanism through which BR-DMEQ exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation. The presence of bromine and methoxy groups may enhance its lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.
Case Studies
- Study on Anticancer Properties :
- Antiviral Activity Assessment :
Q & A
Q. What is the primary role of 3-bromomethyl-6,7-dimethoxy-1-methyl-2(H)-quinoxalinone in analytical chemistry?
This compound is a fluorogenic derivatization reagent for detecting carboxylic acids in high-performance liquid chromatography (HPLC). Its bromomethyl group reacts with carboxylates to form fluorescent esters, enabling sensitive detection (limit of detection: 0.3–1 fmol) via fluorescence excitation/emission at 370/455 nm. The dimethoxy and methyl groups enhance fluorescence quantum yield and stability .
Q. What is the standard protocol for derivatizing carboxylic acids using this reagent?
Q. How does the reagent’s structure influence its reactivity with carboxylic acids?
The bromomethyl group undergoes nucleophilic substitution with carboxylates, forming stable esters. The electron-donating methoxy groups at positions 6 and 7 increase fluorescence intensity, while the methyl group at position 1 reduces steric hindrance, improving reaction efficiency .
Advanced Research Questions
Q. How can reaction conditions be optimized for derivatizing sterically hindered carboxylic acids (e.g., branched fatty acids)?
- Catalysts: Use crown ethers (e.g., 18-crown-6) to chelate cations and enhance nucleophilicity.
- Temperature: Extend heating time (30–40 minutes) at 80°C for sluggish reactions.
- Solvent: Replace acetonitrile with polar aprotic solvents (e.g., DMF) for poorly soluble analytes .
Q. What strategies resolve contradictions in quantitative data when analyzing biological matrices (e.g., plasma)?
- Internal standards: Use deuterated analogs of target analytes to correct for matrix effects.
- Sample cleanup: Pre-treat samples with solid-phase extraction (C18 cartridges) to remove interfering lipids/proteins.
- Validation: Perform spike-and-recovery assays to assess accuracy (target: 85–115% recovery) .
Q. How does this reagent compare to 4-bromomethyl-7-methoxycoumarin in sensitivity and selectivity?
Q. What are the critical storage conditions to maintain reagent stability?
- Store in anhydrous acetonitrile at -20°C (light-sensitive).
- Degradation occurs via hydrolysis of the bromomethyl group; monitor purity via HPLC-UV (retention time: 8–10 minutes, C18 column) .
Q. How can this reagent be adapted for microfluidic or nano-LC applications?
- Miniaturization: Reduce reaction volume to 10–20 µL using microfluidic chips.
- On-chip derivatization: Integrate heating zones (80°C) and mixing channels.
- Detection: Couple with laser-induced fluorescence detectors for enhanced sensitivity .
Q. What analytical challenges arise when quantifying short-chain carboxylic acids (e.g., formic acid) with this reagent?
- Volatility: Prevent evaporation by sealing reaction vials and using low-temperature (50°C) derivatization.
- Interference: Mask endogenous aldehydes (e.g., formaldehyde) with hydroxylamine pre-treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
